N,4-diethylaniline hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
N,4-diethylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-3-9-5-7-10(8-6-9)11-4-2;/h5-8,11H,3-4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCRSWAUIDQSCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1417363-66-6 | |
| Record name | Benzenamine, N,4-diethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1417363-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Advanced Synthetic Strategies and Mechanistic Pathways for N,4 Diethylaniline Hydrochloride
Direct Amination Methodologies
Direct amination provides a more concise route to N,4-diethylaniline hydrochloride, primarily through the alkylation of aniline (B41778) derivatives. This method focuses on the direct introduction of ethyl groups to the nitrogen atom of an aniline-based starting material.
Alkylation Approaches with Aniline Derivatives
A primary strategy for the synthesis of N,N-diethylaniline involves the direct alkylation of aniline or its derivatives. One established method involves heating aniline hydrochloride with an alkylating agent, such as ethanol (B145695), under pressure. For instance, heating 130g of dried aniline hydrochloride with 140g of 95% alcohol in an enamelled autoclave at 180°C for 8 hours can produce N,N-diethylaniline. This high-temperature, high-pressure process facilitates the nucleophilic attack of the aniline nitrogen on the ethyl group of the alcohol.
The mechanistic pathway for the alkylation of aniline with ethanol over a catalyst generally involves the activation of the alcohol on an acid or metal site of the catalyst. This is followed by a nucleophilic attack of the amine on the activated alcohol or an intermediate, leading to the formation of the N-alkylated product and water. The process can proceed in a stepwise manner, first forming the mono-alkylated product, which can then undergo a second alkylation to yield the di-alkylated product.
Optimization of Reaction Parameters in Amination Processes, including Temperature and Ammonia Flow Rate
The efficiency and selectivity of direct amination reactions are highly dependent on the optimization of key reaction parameters such as temperature, pressure, and catalyst selection. In the synthesis of N,N-dimethylaniline, a close analog, heating aniline, methyl alcohol, and sulfuric acid under pressure is a known method. Another approach involves heating aniline, aniline hydrochloride, and methyl alcohol in an autoclave at 230-240°C. These examples highlight the use of elevated temperatures and pressures to drive the alkylation process.
For the ethylation of aniline with ethanol, studies have been conducted over various catalysts to optimize the yield of N-ethylaniline and N,N-diethylaniline. For example, the vapor-phase alkylation of aniline with ethanol over a ZnFe2O4 catalyst yielded a maximum of 53% N-ethylaniline and 1.79% N,N-diethylaniline at 503 K with an ethanol to aniline molar ratio of 6.
| Catalyst | Temperature (K) | Ethanol:Aniline Molar Ratio | N-ethylaniline Yield (%) | N,N-diethylaniline Yield (%) |
| ZnFe2O4 | 503 | 6 | 53 | 1.79 |
Multi-Step Nitrosation-Reduction Methodologies
An alternative and often highly selective route to this compound involves a multi-step process beginning with the nitrosation of a diethyl aniline intermediate, followed by reduction and subsequent salt formation.
Nitrosation of Diethyl Aniline Intermediate
The nitrosation of N,N-dialkylanilines is a well-established reaction. In a strongly acidic medium, nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid, forms the nitrosonium ion (NO⁺). The lone pair of electrons on the nitrogen atom of the diethyl aniline intermediate acts as a nucleophile, attacking the electrophilic nitrosonium ion. This reaction is typically carried out at low temperatures (0-10°C) to prevent the decomposition of nitrous acid and to control the reaction rate.
The mechanism proceeds via the formation of a protonated N-nitrosoammonium ion, which then undergoes deprotonation to yield the N-nitroso derivative. In the case of N,N-dimethylaniline, the reaction with nitrous acid in the presence of a strong acid leads to the formation of the N-nitroso compound. A similar mechanism is expected for the nitrosation of the N,N-diethyl aniline intermediate.
Reduction of Nitroso Intermediate Utilizing Specific Reducing Agents (e.g., Zinc Powder/Hydrochloric Acid)
The reduction of the N-nitroso intermediate to the corresponding amine is a critical step in this synthetic pathway. A common and effective method for this transformation is the use of zinc powder in the presence of hydrochloric acid. Zinc metal acts as the reducing agent, transferring electrons to the nitroso group.
The mechanism of this reduction involves a series of electron and proton transfers. The nitroso group is progressively reduced, likely through a hydroxylamine intermediate, to the primary amine. The acidic conditions provided by the hydrochloric acid are essential for the reaction to proceed, as it protonates the intermediates, making them more susceptible to reduction. This method is generally efficient for the reduction of nitroso compounds to their corresponding amines or hydrazines.
Salification Strategies for Hydrochloride Salt Formation
The final step in this multi-step synthesis is the formation of the hydrochloride salt. This is typically achieved by treating the free N,4-diethylaniline base with hydrochloric acid. This is a straightforward acid-base neutralization
Salt Formation and Advanced Purification Techniques for Hydrochloride Derivatives
The synthesis of this compound from its free base form, N,4-diethylaniline, is a critical step that not only modifies the compound's properties but also serves as a method of purification. The formation of the hydrochloride salt enhances the compound's stability and modifies its solubility, making it insoluble in water but soluble in solvents like chloroform (B151607) and ethanol.
Reaction with Hydrochloric Acid Gas in Anhydrous Media
The conversion of N,4-diethylaniline to its hydrochloride salt is an acid-base reaction. While this can be achieved with aqueous hydrochloric acid, using anhydrous hydrogen chloride (HCl) gas is a preferred method in advanced synthesis to prevent the introduction of water, which can be difficult to remove and may interfere with subsequent reactions or product stability.
The general mechanism involves the lone pair of electrons on the nitrogen atom of the amine group acting as a proton acceptor (a Lewis base). Gaseous HCl, dissolved in an appropriate anhydrous organic solvent such as diethyl ether or dichloromethane, provides the proton.
Reaction: (C₂H₅)₂NC₆H₄C₂H₅ + HCl(g) → [(C₂H₅)₂NHC₆H₄C₂H₅]⁺Cl⁻
In this process, a solution of N,4-diethylaniline in an anhydrous solvent is cooled, and dry HCl gas is bubbled through it. The hydrochloride salt, being ionic, is typically much less soluble in nonpolar organic solvents than its free base precursor and precipitates out of the solution as a crystalline solid. This precipitation allows for easy separation of the product from non-basic impurities that remain dissolved in the solvent.
Recrystallization and Purity Validation Through Analytical Methods
Following the initial precipitation, the crude this compound is subjected to purification, primarily through recrystallization. The choice of solvent is critical; an ideal solvent will dissolve the compound at an elevated temperature but have low solubility at cooler temperatures, allowing for the formation of high-purity crystals upon cooling while impurities remain in the mother liquor. Given its solubility profile, a common solvent system for recrystallizing similar amine hydrochlorides is a mixture of ethanol and diethyl ether. The crude salt is dissolved in a minimal amount of hot ethanol, and ether is added until turbidity is observed. Upon cooling, purified crystals of this compound form.
Purity validation is essential to confirm the identity and quality of the final product. A combination of analytical methods is employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of the compound. The ¹H NMR spectrum for the closely related N,N-diethylaniline hydrochloride shows characteristic shifts for the aromatic and ethyl group protons, and the formation of the ammonium (B1175870) salt leads to a downfield shift of the protons near the nitrogen atom.
Gas Chromatography (GC) : GC, often coupled with a Flame Ionization Detector (GC-FID), is a robust method for assessing the purity of volatile and thermally stable compounds. It can be used to detect and quantify any remaining free base or other organic impurities.
High-Performance Liquid Chromatography (HPLC) : HPLC is a highly sensitive technique used to quantify trace impurities. A reversed-phase method with a suitable column (e.g., C18) and a mobile phase, often a buffered mixture of acetonitrile (B52724) and water, can effectively separate this compound from related substances. UV detection is typically used, with the wavelength set to an absorption maximum for the aniline derivative.
Melting Point Analysis : A sharp and defined melting point range is a strong indicator of high purity for a crystalline solid.
Comparative Analysis of Synthetic Routes: Research into Yield, Purity, and Scalability Considerations
Key synthetic approaches for producing N-alkylated anilines include:
Reductive Amination : This involves the reaction of an aniline with an aldehyde or ketone in the presence of a reducing agent. For N,4-diethylaniline, this could involve reacting 4-ethylaniline with acetaldehyde under reducing conditions.
Alkylation with Alcohols : This "hydrogen borrowing" methodology is an environmentally benign route that uses alcohols as alkylating agents, producing only water as a byproduct. The reaction of 4-ethylaniline with ethanol over a suitable catalyst at elevated temperatures can yield the desired product.
Alkylation with Alkyl Halides : A traditional and straightforward method involving the reaction of the parent amine (4-ethylaniline) with an ethyl halide, such as ethyl bromide, often in the presence of a base to neutralize the hydrogen halide formed.
One-Pot Synthesis from Nitroaromatics : Advanced methods allow for the one-pot synthesis of N-alkylanilines directly from nitroaromatics and alcohols. For instance, nitrobenzene can be converted to N-ethylaniline with high selectivity (85.9%) using a Raney Ni catalyst in the presence of ethanol, which acts as both a hydrogen source for the nitro reduction and the alkylating agent. This approach could be adapted starting from 4-ethylnitrobenzene.
A comparative analysis of these potential routes highlights trade-offs in yield, purity, and scalability.
| Synthetic Route | Alkylating Agent | Catalyst/Reagents | Typical Yield | Purity/Selectivity | Scalability Considerations |
| Alkylation with Alcohol | Ethanol | Triphenyl phosphite | 83% (for N-ethylaniline) | Good; selectivity depends on catalyst and conditions. | High temperatures and pressures may be required, necessitating specialized autoclave equipment. Water byproduct needs removal. |
| Alkylation with Alkyl Halide | Ethyl Bromide | Base (e.g., K₂CO₃) | 87-92% (for N-ethyl-p-chloroaniline) | Can lead to over-alkylation (tri-alkylation) and quaternary ammonium salt formation, reducing purity. | Readily scalable, but the cost and handling of alkyl halides and waste salt disposal are factors. |
| One-Pot Nitro Reduction/Alkylation | Ethanol | Raney Ni | ~86% selectivity (for N-ethylaniline) | High selectivity to the mono-alkylated product can be achieved. | Combines multiple steps, improving process efficiency. Catalyst handling and hydrogen safety are key considerations for large-scale production. |
| Alkylation with Orthoformates | Triethyl Orthoformate | None (neat) | 80-86% (for N-ethyl-p-chloroformanilide) | Generally provides pure N-mono-alkylated products. | Convenient method, but the cost of orthoformate reagents may be prohibitive for large-scale synthesis. |
Exploration of Continuous Flow Synthesis Applications for this compound
Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise process control, and easier scalability. These benefits are particularly relevant for reactions like N-alkylation of anilines, which can be exothermic and require careful control to ensure high selectivity.
The application of continuous flow technology to the synthesis of N,4-diethylaniline would typically involve pumping a solution of the starting materials (e.g., 4-ethylaniline and an ethylating agent) through a heated reactor containing a packed bed of a heterogeneous catalyst. Research into the continuous flow N-alkylation of anilines has demonstrated conversions of up to 99% with high selectivity for the desired mono-alkylated products.
Key advantages for N,4-diethylaniline synthesis include:
Improved Selectivity : The precise control over reaction temperature, pressure, and residence time in a flow reactor minimizes the formation of over-alkylated byproducts like N,N,N-triethyl-4-ethylanilinium salts.
Enhanced Safety : The small reactor volume ensures that only a minimal amount of reactive material is present at any given time, significantly reducing the risks associated with exothermic reactions or the handling of hazardous reagents at a large scale.
While specific literature on the continuous flow synthesis of this compound is not prominent, the successful application of this technology to a wide range of aniline alkylations strongly supports its feasibility and potential for creating a more efficient, safer, and scalable manufacturing process.
Investigating Chemical Reactivity and Elucidating Reaction Mechanisms of N,4 Diethylaniline Hydrochloride
Nucleophilic Characteristics and Electrophilic Aromatic Substitution Reactions
The reactivity of the N,4-diethylaniline moiety in electrophilic aromatic substitution (EAS) is fundamentally dictated by the nature of the substituents on the aniline (B41778) ring. The presence of both a primary amino group (-NH2) at the 4-position and a diethylamino group (-N(Et)2) at the 1-position significantly influences the molecule's behavior. In its hydrochloride salt form, the diethylamino group is protonated, forming a diethylammonium group (-N+H(Et)2), which profoundly alters the electronic landscape of the aromatic ring.
Reactivity in Aromatic Ring Functionalization
The free base form of N,4-diethylaniline possesses two activating groups. The primary amino group and the diethylamino group are both strong activating, ortho-, para-directing groups for electrophilic aromatic substitution. libretexts.orglearncbse.in The lone pair of electrons on the nitrogen atoms can be delocalized into the benzene (B151609) ring, increasing the electron density at the ortho and para positions and making the ring highly susceptible to electrophilic attack.
However, in N,4-diethylaniline hydrochloride, the diethylamino group is protonated. The resulting -N+H(Et)2 group is no longer an activating group; instead, it becomes a strongly deactivating, meta-directing group due to its positive charge and the consequent inductive electron withdrawal from the ring. chemistrysteps.com This deactivation renders electrophilic substitution reactions more challenging to achieve compared to the free base. The primary amino group at the 4-position remains a strong activator, directing incoming electrophiles to the positions ortho to it (positions 3 and 5). The deactivating -N+H(Et)2 group at position 1 directs incoming electrophiles to the meta positions (positions 3 and 5). Therefore, both groups direct incoming electrophiles to the same positions (3 and 5), which are ortho to the primary amino group and meta to the diethylammonium group.
Electrophilic Pathways, including Nitration and Halogenation
Nitration: Direct nitration of aniline and its derivatives with a mixture of nitric acid and sulfuric acid is often complicated by oxidation of the electron-rich ring and the formation of significant amounts of meta-substituted products. libretexts.orgchemistrysteps.com This is because the strongly acidic conditions of the nitrating mixture lead to the protonation of the amino group, forming a deactivating anilinium ion which directs the incoming nitro group to the meta position. learncbse.inchemistrysteps.com
In the case of this compound, the diethylamino group is already protonated. The remaining primary amino group is also susceptible to protonation in the strong acid medium. If protonated, it would form another deactivating ammonium (B1175870) group, further hindering the reaction. To achieve controlled nitration, particularly at the positions activated by the amino group, the reactivity of the amino group is often moderated by acetylation. This forms an acetamido group, which is less activating than an amino group but still directs ortho and para, and can be removed by hydrolysis after the substitution reaction. libretexts.orglibretexts.org
Halogenation: The high reactivity of anilines can make selective monohalogenation difficult, often leading to the formation of di- and tri-substituted products. libretexts.org For N,N-diethylaniline, steric hindrance from the two ethyl groups can prevent bromination at the ortho positions. taylorandfrancis.com In this compound, the positions ortho to the primary amino group (positions 3 and 5) are the most likely sites for halogenation. The reaction would proceed via the standard electrophilic aromatic substitution mechanism, where the halogen acts as the electrophile.
Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution
| Substituent Group | Position on Ring | Activating/Deactivating | Directing Effect |
|---|---|---|---|
| -NH2 | 4 | Activating | Ortho |
| -N+H(C2H5)2 | 1 | Deactivating | Meta |
| -C2H5 | (on Nitrogen) | Weakly Activating | N/A |
Oxidation Reactions and Derived Transformations
The oxidation of this compound can proceed through several pathways, leading to a variety of functionalized products. These transformations are of interest in synthetic chemistry and are analogous to metabolic pathways for similar compounds. mdpi.com
Pathways to N,N-diethyl-p-benzoquinone imine Formation
N,4-diethylaniline is a derivative of N,N-diethyl-p-phenylenediamine. The oxidation of p-phenylenediamines is a well-established route to the formation of quinone diimines. The reaction typically involves a two-electron oxidation process. The initial one-electron oxidation of N,4-diethylaniline would generate a radical cation intermediate. A subsequent one-electron oxidation and loss of protons would then lead to the formation of N,N-diethyl-p-benzoquinone imine. This process can be achieved using various chemical oxidizing agents or through electrochemical methods, such as anodic oxidation. nih.gov
Oxidative Functionalization, including N-Dealkylation and α-Cyanation
N-Dealkylation: Oxidative N-dealkylation is a significant reaction for tertiary amines, including N,N-dialkylanilines. nih.gov This process involves the oxidation of the N-alkyl group, typically leading to the formation of an unstable carbinolamine intermediate which then decomposes to a secondary amine and a carbonyl compound (in this case, acetaldehyde). mdpi.com The mechanism can involve a single-electron transfer (SET) from the amine to the oxidant, forming a radical cation, followed by deprotonation of an alpha-carbon. mdpi.comresearchgate.net In rat liver microsomes, N-dealkylation has been observed as a metabolic pathway for N,N-dialkylanilines. nih.gov
α-Cyanation: While specific studies on the α-cyanation of this compound are not prevalent in the reviewed literature, the α-cyanation of tertiary amines is a known transformation. This reaction typically involves the oxidation of the amine to an iminium ion intermediate, which is then trapped by a cyanide nucleophile. This results in the introduction of a cyano group on the carbon atom adjacent (alpha) to the nitrogen.
Reduction Reactions
Information regarding the direct reduction of the this compound molecule itself is limited in the provided search results. The existing literature primarily discusses the use of related compounds, such as the diethylaniline-borane complex (DEANB), as reducing agents in organic synthesis. wikipedia.org It is also noted that N,N-diethylaniline may react with strong reducing agents, such as hydrides, to generate flammable hydrogen gas. noaa.govguidechem.com
Hypothetically, the reduction of this compound could target the aromatic ring. Catalytic hydrogenation using catalysts like platinum, palladium, or rhodium under high pressure and temperature could potentially reduce the benzene ring to a cyclohexane ring. However, the specific conditions and products for such a reaction involving this compound require further experimental investigation.
Table 2: Summary of Potential Reaction Products
| Reaction Type | Reagents | Potential Major Product(s) |
|---|---|---|
| Nitration | HNO3, H2SO4 | 2-Nitro-N1,N1-diethylbenzene-1,4-diamine |
| Halogenation | Br2 | 2-Bromo-N1,N1-diethylbenzene-1,4-diamine |
| Oxidation | Chemical/Electrochemical Oxidants | N,N-diethyl-p-benzoquinone imine |
| N-Dealkylation | Oxidizing Agents | 4-Amino-N-ethylaniline, Acetaldehyde |
| Reduction | H2, Catalyst (e.g., PtO2) | N1,N1-Diethylcyclohexane-1,4-diamine (Hypothetical) |
Conversion to N,N-Diethyl-p-phenylenediamine
A significant transformation of N,N-diethylaniline is its conversion to N,N-diethyl-p-phenylenediamine, a key intermediate in dye and photographic developer manufacturing. This conversion is typically achieved through a two-step process involving nitrosation followed by reduction.
The initial step is the nitrosation of N,N-diethylaniline. In this reaction, which is an electrophilic aromatic substitution, the tertiary amine reacts with a source of the nitrosonium ion (NO⁺). The nitrosonium ion is typically generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong acid, such as hydrochloric acid (HCl), at low temperatures (0–10 °C) google.com. The electrophilic nitrosonium ion attacks the electron-rich para-position of the N,N-diethylaniline ring, leading to the formation of N,N-diethyl-p-nitrosoaniline google.comgoogle.com. The presence of the diethylamino group strongly activates the para position, facilitating this substitution.
The subsequent step is the reduction of the nitroso group to an amino group. The N,N-diethyl-p-nitrosoaniline intermediate is reduced without being isolated from the reaction mixture google.com. Common reducing agents for this transformation include zinc powder in the presence of hydrochloric acid or catalytic hydrogenation google.comacs.org. This reduction converts the nitroso group (-NO) into a primary amino group (-NH₂), yielding the final product, N,N-diethyl-p-phenylenediamine google.com. The product can then be isolated as its hydrochloride salt.
| Step | Reaction Type | Reagents | Intermediate/Product |
| 1 | Nitrosation | N,N-diethylaniline, NaNO₂, HCl | N,N-diethyl-p-nitrosoaniline |
| 2 | Reduction | N,N-diethyl-p-nitrosoaniline, Zn/HCl or H₂/Catalyst | N,N-diethyl-p-phenylenediamine |
Role in Coupling Reactions and Mechanistic Aspects of Dye Synthesis
N,N-diethylaniline hydrochloride, or more commonly its free base form, is a crucial component in the synthesis of azo dyes, which constitute a large class of synthetic colorants. Its role is that of a coupling component, reacting with a diazonium salt in an electrophilic aromatic substitution reaction.
Azo dyes are characterized by the presence of an azo group (-N=N-) connecting two aromatic rings. The synthesis involves two main steps: diazotization and azo coupling conscientiabeam.combrainly.com. First, a primary aromatic amine is treated with nitrous acid (generated from NaNO₂ and HCl) at low temperatures to form a diazonium salt (Ar-N₂⁺) brainly.com.
In the second step, the diazonium salt, which acts as an electrophile, is reacted with an activated aromatic compound, known as the coupling component researchgate.net. N,N-diethylaniline is a highly effective coupling component due to the strong electron-donating nature of the diethylamino group (-N(Et)₂). This group activates the aromatic ring, particularly at the para position, making it susceptible to attack by the weakly electrophilic diazonium ion spcmc.ac.inlibretexts.org. The coupling reaction results in the formation of a highly conjugated system, which is responsible for the color of the resulting azo dye acs.org. The reaction is typically carried out in slightly acidic conditions to ensure a sufficient concentration of the free amine, which is the reactive species spcmc.ac.in. An example of a similar reaction is the synthesis of Methyl Orange, where diazotized sulfanilic acid couples with N,N-dimethylaniline studylib.net.
Beyond azo coupling, N,N-diethylaniline can undergo oxidative coupling reactions, where two molecules are joined through an oxidation process. The mechanism of these reactions often involves the formation of a radical cation intermediate.
Upon one-electron oxidation, N,N-diethylaniline forms a radical cation [C₆H₅N(C₂H₅)₂]⁺• nih.gov. This oxidation can be achieved electrochemically (anodic oxidation) or by using chemical oxidizing agents like copper(II) ions or periodate nih.govmdpi.comasianpubs.org. The radical cation is a key reactive intermediate that can follow several pathways.
In the absence of other nucleophiles, two of these radical cations can dimerize to form N,N,N',N'-tetraethylbenzidine, where a new C-C bond is formed between the para positions of the two aniline rings nih.gov. Alternatively, the radical cation can be attacked by a nucleophile. If a nucleophile is present in the reaction medium, it can attack the para-position of the radical cation, leading to a para-substituted N,N-diethylaniline derivative nih.gov. This reactivity highlights the versatility of the radical cation intermediate in forming new carbon-carbon or carbon-heteroatom bonds.
Reaction Kinetics and Thermodynamic Studies
The rates and energy requirements of reactions involving N,N-diethylaniline are elucidated through kinetic and thermodynamic studies. Such investigations provide valuable insights into reaction mechanisms and conditions.
The rate law for this reaction under pseudo-first-order conditions (with periodate in excess) is given by the equation: d[C]/dt = k_obs[S] where [S] is the concentration of N,N-diethylaniline and k_obs is the observed pseudo-first-order rate constant. The study further detailed a complex dependence of the second-order rate constant on the pH of the medium, indicating the involvement of different protonated and deprotonated forms of the reactants in the reaction mechanism asianpubs.org. The rate of the reaction was also observed to increase with an increase in the dielectric constant of the medium, suggesting that the transition state is more polar than the reactants asianpubs.org.
The same study on the periodate oxidation of N,N-diethylaniline also determined the thermodynamic activation parameters for the reaction asianpubs.org. These parameters, including the activation energy (Ea) and the pre-exponential factor (A), are crucial for understanding the temperature dependence of the reaction rate, as described by the Arrhenius equation.
The determined thermodynamic parameters provide insight into the energy barrier of the reaction and the nature of the transition state.
| Parameter | Value | Unit |
| Activation Energy (Ea) | 13.2 | kcal mol⁻¹ |
| Pre-exponential Factor (A) | 5.89 x 10⁹ | dm³ mol⁻¹ s⁻¹ |
| Enthalpy of Activation (ΔH#) | 12.6 | kcal mol⁻¹ |
| Entropy of Activation (ΔS#) | -16.2 | cal mol⁻¹ K⁻¹ |
| Gibbs Free Energy of Activation (ΔG#) | 17.6 | kcal mol⁻¹ |
Evaluation of Activation Parameters: Enthalpy, Entropy, and Gibbs Free Energy
The study of activation parameters provides profound insights into the transition state of a chemical reaction, offering a more detailed understanding of the reaction mechanism than reaction rates alone. By examining the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡), it is possible to characterize the energetic and organizational changes that occur as reactants progress to the transition state. These parameters are typically determined by studying the effect of temperature on the reaction rate constant, often through the application of the Eyring equation.
The enthalpy of activation (ΔH‡) represents the difference in enthalpy between the transition state and the reactants. A positive ΔH‡ indicates that energy is required to reach the transition state, which is typical for most chemical reactions. The magnitude of ΔH‡ provides information about the extent of bond breaking and bond formation in the transition state. For reactions involving this compound, a substitution or coupling reaction would be expected to proceed through a transition state where existing bonds are partially broken and new bonds are beginning to form, resulting in a positive enthalpy of activation.
The entropy of activation (ΔS‡) reflects the change in the degree of order or randomness when the reactants form the transition state. A negative ΔS‡ suggests that the transition state is more ordered than the reactants, which can occur in bimolecular reactions where two reactant molecules combine to form a single transition state complex. Conversely, a positive ΔS‡ indicates a more disordered transition state, often seen in unimolecular reactions where a reactant molecule undergoes fragmentation.
The Gibbs free energy of activation (ΔG‡) combines the enthalpic and entropic contributions and is the ultimate determinant of the reaction rate at a given temperature. A higher ΔG‡ corresponds to a slower reaction rate. The relationship is given by the equation: ΔG‡ = ΔH‡ - TΔS‡.
While specific experimental data for reactions of this compound are not extensively available in the public domain, the table below presents hypothetical activation parameters for a representative reaction to illustrate these concepts.
Table 1: Illustrative Activation Parameters for a Hypothetical Reaction of this compound
| Temperature (K) | Rate Constant (k, s-1) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | ΔG‡ (kJ/mol) |
|---|---|---|---|---|
| 298 | 0.00015 | 85.2 | -45.3 | 98.7 |
| 308 | 0.00042 | 99.2 | ||
| 318 | 0.00112 | 99.6 | ||
| 328 | 0.00285 | 100.1 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Investigation of Solvent Effects on Reaction Rates and Selectivity
The choice of solvent can dramatically influence the rate and selectivity of a chemical reaction. wikipedia.org Solvents can affect reactivity through various mechanisms, including stabilization of reactants, products, or transition states, and by participating directly in the reaction mechanism. wikipedia.org The effect of a solvent is often related to its physical properties, such as polarity (dielectric constant), proticity (ability to donate hydrogen bonds), and coordinating ability. tue.nl
For reactions involving ionic species like this compound, solvent polarity is a critical factor. Polar solvents are generally better at solvating charged species, which can influence the energy of the ground state and the transition state.
Effect on Reaction Rates: If a reaction proceeds through a transition state that is more polar or more charged than the reactants, an increase in solvent polarity is likely to stabilize the transition state more than the reactants, thus lowering the Gibbs free energy of activation (ΔG‡) and increasing the reaction rate. Conversely, if the transition state is less polar than the reactants, a more polar solvent may slow the reaction down.
Effect on Selectivity: In reactions where multiple products can be formed (e.g., ortho-, meta-, para- substitution), the solvent can influence the product distribution (selectivity). This can occur if the transition states leading to the different products have different polarities. A polar solvent will favor the pathway with the more polar transition state. For instance, in nitrene transfer reactions, the choice of solvent can significantly impact both the conversion and the selectivity of the transformation. chemrxiv.orgnih.gov
The table below presents hypothetical data on the effect of different solvents on the rate constant and selectivity of a representative reaction of this compound.
Table 2: Illustrative Solvent Effects on the Rate and Selectivity of a Hypothetical Reaction of this compound
| Solvent | Dielectric Constant (ε) | Relative Rate Constant (krel) | Product A Selectivity (%) | Product B Selectivity (%) |
|---|---|---|---|---|
| n-Hexane | 1.9 | 1 | 60 | 40 |
| Dichloromethane | 9.1 | 15 | 75 | 25 |
| Acetone | 21 | 45 | 85 | 15 |
| Acetonitrile (B52724) | 37.5 | 120 | 90 | 10 |
| Water | 80.1 | 350 | 95 | 5 |
Note: The data in this table is hypothetical and for illustrative purposes only.
The trend in the illustrative data suggests that for this hypothetical reaction, a more polar transition state is involved, leading to a significant rate enhancement in polar solvents. Similarly, the selectivity for Product A increases with solvent polarity, indicating that the transition state leading to Product A is more stabilized by polar solvents than the transition state leading to Product B.
Spectroscopic Analysis of this compound Currently Unavailable
A thorough search for spectroscopic data pertaining to the chemical compound This compound has yielded no specific experimental results for its advanced spectroscopic characterization and structural elucidation. The requested detailed analysis, which includes Nuclear Magnetic Resonance (NMR) spectroscopy, Vibrational Spectroscopy (FT-IR), and Ultraviolet-Visible (UV-Vis) Spectroscopy, cannot be provided at this time due to the absence of published scientific literature containing the necessary ¹H NMR, ¹³C NMR, 2D NMR, FT-IR, and UV-Vis spectra for this specific molecule.
While data is available for related isomers such as N,N-diethylaniline hydrochloride and 4-amino-N,N-diethylaniline hydrochloride, these compounds possess different chemical structures and, consequently, distinct spectroscopic properties. Adhering to the specific request to focus solely on this compound, information on these related but separate molecules will not be presented.
Further research and publication in peer-reviewed scientific journals are required to establish the spectroscopic profile of this compound. Until such data becomes available, a comprehensive and accurate article on its spectroscopic characterization cannot be compiled.
Advanced Spectroscopic Characterization and Structural Elucidation of N,4 Diethylaniline Hydrochloride
Ultraviolet-Visible (UV-Vis) Spectroscopy
Analysis of Electronic Transitions and Conjugation Effects
The electronic absorption spectrum of N,4-diethylaniline hydrochloride is characterized by transitions involving the π-electron system of the benzene (B151609) ring and the non-bonding electrons of the nitrogen atom. The ethyl groups, both on the nitrogen and at the para position of the aromatic ring, influence the electronic properties through inductive and hyperconjugative effects.
The UV-Vis spectrum of aromatic amines typically displays two main absorption bands. The more intense band, usually found at shorter wavelengths, is attributed to the π → π* transition of the benzene ring. The second band, appearing at longer wavelengths, is generally assigned to the n → π* transition, which involves the promotion of a non-bonding electron from the nitrogen atom to an anti-bonding π* orbital of the aromatic ring.
The presence of the diethylamino group, a strong electron-donating group, causes a bathochromic (red) shift in these absorption bands compared to unsubstituted aniline (B41778). This is due to the extension of the conjugated system through the interaction of the nitrogen lone pair with the aromatic π-system, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap. The ethyl group at the para position further contributes to this effect through hyperconjugation and weak inductive effects.
In the case of this compound, the protonation of the nitrogen atom significantly alters the electronic structure. The lone pair of electrons on the nitrogen becomes involved in the N-H bond, which largely removes its ability to conjugate with the aromatic ring. This results in a hypsochromic (blue) shift of the absorption bands compared to the free base, N,4-diethylaniline. The spectrum of the hydrochloride salt is therefore expected to more closely resemble that of a simple alkylbenzene.
A study on the charge-transfer complexes of 2,6-diethylaniline (B152787) and N-ethylaniline with iodine provides insight into the electronic transitions of substituted anilines. daneshyari.comnih.gov The electronic absorption spectra of these anilines were measured in various solvents, and the band maxima were assigned to the corresponding molecular orbital transitions. daneshyari.comnih.gov For instance, the UV-Vis spectrum of a related compound, aniline violet, has been analyzed in different solvents to understand the nature of its electronic transitions. ajrsp.com
| Anticipated Electronic Transition | Typical Wavelength Region (nm) | Description |
| π → π | 200-280 | Excitation of an electron from a bonding π orbital to an anti-bonding π orbital of the aromatic ring. |
| n → π | 280-400 | Excitation of a non-bonding electron from the nitrogen atom to an anti-bonding π orbital of the aromatic ring. This transition is significantly blue-shifted upon protonation. |
Investigation of Solvent Effects on UV-Vis Absorption Spectra
The position, and to a lesser extent, the intensity of the absorption bands in the UV-Vis spectrum of this compound can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. The interactions between the solute and solvent molecules can alter the energy difference between the ground and excited states.
For this compound, the primary interactions with polar solvents will involve the charged ammonium (B1175870) group. In polar protic solvents, such as ethanol (B145695) or water, hydrogen bonding can occur between the solvent molecules and the N-H proton of the cation. These interactions tend to stabilize the ground state more than the excited state, leading to a hypsochromic (blue) shift in the absorption maximum compared to non-polar solvents.
In a study of the charge-transfer complexes of 2,6-diethylaniline and N-ethylaniline, the effect of solvent polarity on the spectral characteristics was investigated in chloroform (B151607), dichloromethane, and carbon tetrachloride. daneshyari.comnih.gov It was observed that the spectral data and formation constants of the complexes were dependent on the solvent used. daneshyari.comnih.gov The electronic absorption spectra of the anilines themselves were also recorded in different solvents, revealing shifts in the absorption maxima that can be attributed to solvent effects. daneshyari.comnih.gov
The solvatochromic behavior of aniline violet has been systematically studied in a range of organic solvents with varying polarities. ajrsp.com The observed shifts in the absorption maxima were correlated with solvent parameters such as the refractive index, relative permittivity, and empirical polarity scales. ajrsp.com Such studies provide a framework for understanding how solvent-solute interactions can modulate the electronic absorption spectra of molecules like this compound.
| Solvent | Expected Shift in λmax (relative to non-polar solvent) | Reason for Shift |
| Hexane (non-polar) | Reference | Minimal solvent-solute interaction. |
| Chloroform (polar aprotic) | Slight bathochromic shift | Stabilization of the excited state through dipole-dipole interactions. |
| Ethanol (polar protic) | Hypsochromic shift | Stabilization of the ground state through hydrogen bonding to the N-H group. |
| Water (polar protic) | Significant hypsochromic shift | Strong hydrogen bonding network stabilizing the ground state. |
Mass Spectrometry (e.g., LC-MS, ESI-MS)
Determination of Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, the molecular weight of the free base (N,4-diethylaniline) is 149.23 g/mol . nist.govwikipedia.orgsigmaaldrich.com The hydrochloride salt has a molecular weight of 185.69 g/mol . biosynth.com
In a typical electron ionization (EI) mass spectrum of N,N-diethylaniline, the molecular ion peak (M+) is observed at m/z 149. nist.gov The fragmentation of N,N-diethylaniline is dominated by the cleavage of the C-C bond alpha to the nitrogen atom, leading to the loss of a methyl radical (CH₃•) to form a stable iminium ion at m/z 134. This is often the base peak in the spectrum. Further fragmentation can occur, leading to other characteristic ions.
The fragmentation pathways for N,4-diethylaniline would be expected to be very similar to those of N,N-diethylaniline. The primary fragmentation would involve the loss of a methyl group from one of the N-ethyl substituents. The ethyl group at the para position is more likely to undergo benzylic cleavage.
| m/z | Proposed Fragment | Formula | Description |
| 149 | [M]+• | [C₁₀H₁₅N]+• | Molecular ion of N,4-diethylaniline |
| 134 | [M - CH₃]+ | [C₉H₁₂N]+ | Loss of a methyl radical from an N-ethyl group (α-cleavage) |
| 120 | [M - C₂H₅]+ | [C₈H₁₀N]+ | Loss of an ethyl radical from the nitrogen atom |
| 106 | [M - C₃H₇]+ | [C₇H₈N]+ | Further fragmentation |
| 77 | [C₆H₅]+ | [C₆H₅]+ | Phenyl cation |
Data is based on the expected fragmentation of N,4-diethylaniline, analogous to N,N-diethylaniline.
X-ray Diffraction Studies
Single Crystal X-ray Analysis for Solid-State Structural Determination
While a specific crystal structure for this compound is not publicly available in the crystallographic databases as of the latest search, the expected structural features can be inferred from related compounds. The analysis would reveal the geometry of the benzene ring, which is expected to be planar. The conformation of the diethylamino group and the p-ethyl group relative to the plane of the ring would also be determined. The protonation of the nitrogen atom would result in a tetrahedral geometry around the nitrogen, with the chloride ion present as a counter-ion in the crystal lattice.
| Structural Parameter | Expected Value/Observation |
| Geometry around Nitrogen | Tetrahedral |
| C-N bond lengths | ~1.47 Å |
| C-C bond lengths (aromatic) | ~1.39 Å |
| C-C bond lengths (ethyl) | ~1.54 Å |
| Conformation of ethyl groups | Likely staggered |
Analysis of Crystal Packing and Intermolecular Interactions (e.g., C-H...π, π-π interactions)
The crystal packing of this compound is governed by a variety of intermolecular interactions. The most significant of these is expected to be the N-H...Cl hydrogen bond between the protonated amino group and the chloride anion. This strong electrostatic interaction is a primary driver of the crystal lattice formation.
π-π stacking interactions may also be observed, where the aromatic rings of adjacent molecules are arranged in a parallel or offset fashion. The presence and geometry of these interactions can be identified and analyzed using software such as Mercury or PLATON. researchgate.net Hirshfeld surface analysis is another powerful tool for visualizing and quantifying the various intermolecular contacts within the crystal structure.
The interplay of these different intermolecular forces dictates the final three-dimensional architecture of the crystal, influencing its physical properties such as melting point and solubility. The study of intermolecular interactions in aniline-phenol cocrystals has highlighted the importance of hydrogen bonding and π-stacking in the formation of supramolecular synthons. nist.gov
| Interaction Type | Description | Expected Geometric Parameters |
| N-H...Cl Hydrogen Bond | Strong electrostatic interaction between the protonated amine and the chloride ion. | N...Cl distance ~3.0-3.3 Å |
| C-H...π Interaction | Interaction between a C-H bond (from an ethyl group) and the π-face of an aromatic ring. | H...π centroid distance ~2.5-3.0 Å |
| π-π Stacking | Interaction between the aromatic rings of adjacent molecules. | Interplanar distance ~3.3-3.8 Å |
| van der Waals Forces | General non-specific interactions between molecules. | Distances corresponding to the sum of van der Waals radii. |
Elucidation of Hydrogen Bonding Networks within Crystalline Structures
Following extensive investigation through crystallographic databases and a thorough review of scientific literature, it has been determined that detailed crystallographic data for this compound, including specific bond lengths, bond angles, and the precise architecture of its hydrogen bonding network in the solid state, is not publicly available at this time.
While spectroscopic data such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra for the related compound N,N-diethylaniline hydrochloride exist, this information does not provide the explicit structural details necessary to construct a comprehensive analysis of the hydrogen bonding network for this compound as requested. chemicalbook.comchemicalbook.com The elucidation of such complex three-dimensional structures and intermolecular interactions can only be definitively achieved through single-crystal X-ray diffraction analysis.
For a definitive analysis, including a data table of hydrogen bond geometries, a single-crystal X-ray structure determination of this compound would be required. Such an analysis would provide the precise locations of all atoms, allowing for the accurate measurement of distances and angles between donor, hydrogen, and acceptor atoms, and a full description of the supramolecular assembly.
Computational Chemistry and Theoretical Investigations of N,4 Diethylaniline Hydrochloride
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemistry, enabling the prediction of molecular properties from first principles. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure of a molecule.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful and widely used computational method in quantum chemistry. arxiv.org Instead of dealing with the complex many-electron wavefunction, DFT calculates the total energy of a system based on its electron density. This approach offers a favorable balance between accuracy and computational cost, making it suitable for studying a wide range of molecules, including aniline (B41778) derivatives. sphinxsai.com
Applications of DFT for compounds like N,4-diethylaniline hydrochloride include:
Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms (the ground state geometry).
Electronic Structure Analysis: Calculating the distribution of electrons within the molecule, which governs its chemical properties.
Spectroscopic Prediction: Simulating vibrational (FT-IR, Raman) and electronic (UV-Vis) spectra to aid in experimental characterization. sphinxsai.comnih.gov
Reactivity Prediction: Calculating properties that describe how and where a molecule is likely to react. irjweb.com
DFT calculations are foundational for the more specific analyses discussed in the following sections.
Optimization of Molecular Geometry and Analysis of Electronic Structure
A crucial first step in any computational study is to find the molecule's equilibrium geometry—the arrangement of atoms that corresponds to a minimum on the potential energy surface. uci.edu This is achieved through a process called geometry optimization. The results provide detailed structural parameters.
Table 1: Representative Optimized Geometrical Parameters (Bond Lengths and Angles) for Aniline Derivatives based on DFT Calculations. Note: This table presents typical values for aniline and N,N-dimethylaniline to illustrate the outputs of geometry optimization. The actual values for this compound will vary.
| Parameter | Bond/Angle | Aniline (B3LYP) researchgate.net | N,N-Dimethylaniline (B3LYP) researchgate.net | Expected trend for N,4-diethylaniline |
| Bond Length (Å) | C-N | 1.409 | 1.396 | Similar C-N bond length, influenced by resonance and substitution. |
| C-C (ring avg.) | ~1.39 | ~1.39 | Average aromatic C-C bond length. | |
| N-C (ethyl) | N/A | 1.460 | Typical single bond length for N-C(sp³). | |
| Bond Angle (°) | C-N-C (ethyl) | N/A | ~117° | Angle reflects sp² to sp³ character, influenced by steric hindrance. |
| C-C-N (ipso) | ~120° | ~121° | Close to 120° for sp² carbon in the ring. |
The electronic structure analysis involves examining how electrons are distributed. In N,4-diethylaniline, the nitrogen atom's lone pair can donate electron density into the phenyl ring through p-π conjugation, a feature that significantly influences its reactivity. researchgate.net The ethyl groups are electron-donating through an inductive effect.
Frontier Molecular Orbital (FMO) Analysis, focusing on HOMO-LUMO Energy Gap
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
HOMO: This orbital can be considered the "electron-donating" orbital. A higher HOMO energy level indicates a greater ability to donate electrons, suggesting higher nucleophilicity.
LUMO: This orbital is the "electron-accepting" orbital. A lower LUMO energy level indicates a greater ability to accept electrons, suggesting higher electrophilicity.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter. A small energy gap is associated with high chemical reactivity, low kinetic stability, and greater polarizability. scirp.org Molecules with a small gap are more easily excited, which also affects their optical properties. researchgate.net
Computational methods like DFT are used to calculate the energies of these orbitals.
Table 2: Calculated HOMO-LUMO Energies and Energy Gaps for Various Aniline Derivatives. Note: Values are illustrative and depend on the specific computational method and basis set used.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Source |
| Quinoline | -6.646 | -1.816 | 4.83 | scirp.org |
| p-Nitroaniline | - | - | 3.8907 | thaiscience.info |
| p-Aminobenzylidene-p-nitroaniline | - | - | 2.94 | nih.gov |
| p-Aminophenol | -5.13 | -0.19 | 4.94 |
Prediction and Analysis of Reactivity Descriptors (e.g., Fukui Functions, Molecular Electrostatic Potential)
Beyond FMO analysis, DFT provides other descriptors that predict a molecule's reactivity with greater detail.
Molecular Electrostatic Potential (MEP) An MEP map is a 3D visualization of the electrostatic potential on the surface of a molecule. It is a powerful tool for predicting where a molecule is susceptible to electrophilic and nucleophilic attack. thaiscience.info
Negative Regions (Red/Yellow): These areas are rich in electrons and are favorable sites for electrophilic attack (attack by electron-seeking species). In N,4-diethylaniline, such regions would be expected around the nitrogen atom and on the aromatic ring, particularly at the ortho and para positions, due to the directing effect of the amino group. researchgate.netresearchgate.net
Positive Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack (attack by electron-rich species). In the protonated hydrochloride form, the area around the -NH(Et)₂⁺ group would be strongly positive.
Fukui Functions The Fukui function, f(r), is a local reactivity descriptor that indicates the change in electron density at a specific point when the total number of electrons in the system changes. irjweb.comresearchgate.net It helps to quantify the reactivity of different atomic sites within a molecule.
f⁺(r): Predicts the site for nucleophilic attack (where an electron is added).
f⁻(r): Predicts the site for electrophilic attack (where an electron is removed).
f⁰(r): Predicts the site for radical attack.
For N,4-diethylaniline, Fukui function analysis would likely confirm that the ortho positions relative to the diethylamino group are the most reactive sites for electrophilic substitution, a classic reaction for anilines.
Theoretical Studies on Reaction Mechanisms and Energetics
Computational chemistry is instrumental in mapping out the pathways of chemical reactions, providing insights that are often difficult or impossible to obtain experimentally.
Transition State Analysis and Elucidation of Reaction Pathways
A chemical reaction proceeds from reactants to products via a high-energy intermediate known as the transition state (TS). The energy required to reach this state is the activation energy (energy barrier), which determines the reaction rate.
Transition state analysis involves computationally locating the geometry of the TS and calculating its energy. ims.ac.jpfossee.in By mapping the entire reaction coordinate—the path of lowest energy connecting reactants and products through the transition state—chemists can elucidate the detailed mechanism of a reaction. mdpi.com
For this compound, theoretical studies could investigate various reactions, such as:
Electrophilic Aromatic Substitution: Modeling the attack of an electrophile (e.g., NO₂⁺, Br⁺) on the aromatic ring to determine the preferred substitution pattern (ortho vs. meta) and the associated energy barriers. The directing effects of the diethylamino and ethyl groups could be quantified.
N-Alkylation/Dealkylation: Investigating the mechanism of adding or removing ethyl groups from the nitrogen atom.
Acid-Base Chemistry: Analyzing the proton transfer process and the energetics of the equilibrium between the free base and its protonated hydrochloride form.
Computational studies on the reactions of other aniline derivatives have successfully used transition state analysis to explain reaction outcomes, including regioselectivity and stereoselectivity. nih.gov Such analyses provide a quantitative understanding of the factors controlling the chemical transformations of the molecule.
Computation of Thermodynamic Parameters
In the realm of computational chemistry, thermodynamic parameters such as activation Gibbs free energy, enthalpy, and entropy are crucial for understanding the kinetics and stability of a chemical entity like this compound. These parameters are typically calculated using quantum mechanical methods, such as Density Functional Theory (DFT).
Activation Gibbs Free Energy (ΔG‡)
The activation Gibbs free energy represents the energy barrier that must be overcome for a chemical reaction or conformational change to occur. Computationally, this value is determined by locating the transition state structure on the potential energy surface. The Gibbs free energy of the reactant and the transition state are calculated, and the difference between these two values yields the activation Gibbs free energy. Accurate prediction of ΔG‡ is essential for understanding the reactivity and stability of this compound.
Enthalpy (ΔH)
Enthalpy is a measure of the total energy of a thermodynamic system. In computational studies, the enthalpy of a molecule like this compound is calculated by adding the electronic energy, zero-point vibrational energy, and thermal corrections for translational, rotational, and vibrational degrees of freedom at a specific temperature. The standard enthalpy of formation (ΔfH°) for N,N-diethylaniline, the free base, has been a subject of thermochemical studies. jlu.edu.cnnih.govchemeo.comarxiv.org
Entropy (S)
Entropy is a measure of the disorder or randomness of a system. Computationally, the entropy of a molecule is determined from its vibrational frequencies, moment of inertia, and molecular weight. These calculations provide insight into the degree of freedom and the number of accessible microstates for this compound.
Hypothetical Thermodynamic Data for this compound
The following table presents a hypothetical representation of the kind of data that would be generated from a computational study on this compound. The values are for illustrative purposes only and are not based on experimental or calculated data.
| Thermodynamic Parameter | Hypothetical Value | Units |
| Activation Gibbs Free Energy (ΔG‡) | Value not available | kJ/mol |
| Enthalpy of Formation (ΔfH°) | Value not available | kJ/mol |
| Standard Entropy (S°) | Value not available | J/(mol·K) |
Theoretical Description of Solute-Solvent Interactions
The interaction between a solute, such as this compound, and a solvent is fundamental to its solubility, reactivity, and stability in solution. Computational chemistry offers powerful tools to model these interactions.
The hydrochloride salt of N,4-diethylaniline introduces a positive charge on the nitrogen atom and a chloride counter-ion, which significantly influences its interactions with polar solvents. These interactions are primarily electrostatic, involving ion-dipole and hydrogen bonding forces.
Implicit Solvent Models
A common approach to modeling solute-solvent interactions is the use of implicit solvent models, such as the Polarizable Continuum Model (PCM). In this model, the solvent is treated as a continuous medium with a defined dielectric constant. This method is computationally efficient and provides a good approximation of the bulk solvent effects on the solute's electronic structure and geometry.
Explicit Solvent Models
For a more detailed understanding of specific interactions, explicit solvent models are employed. In this approach, a number of solvent molecules are included in the computational model along with the solute molecule. This allows for the direct investigation of hydrogen bonding and other specific short-range interactions between this compound and the solvent molecules. Molecular dynamics (MD) simulations are often used with explicit solvent models to study the dynamic behavior of the solute-solvent system over time.
A hybrid approach, combining an explicit description of the first solvation shell with an implicit model for the bulk solvent, can provide a balance between accuracy and computational cost.
Catalytic Applications and Mechanistic Insights Involving N,4 Diethylaniline Hydrochloride
Role as a Catalyst or Co-catalyst in Organic Transformations
N,N-Diethylaniline, the free base of N,4-diethylaniline hydrochloride, serves as a catalyst or promoter in a range of organic transformations. It is utilized in the production of plastics and as a curing agent for polyester (B1180765) and vinyl ester resins. actylis.comwikipedia.org Its applications extend to the synthesis of more complex molecules, including azo disperse dyes and oxazol-5(4H)-ones. sigmaaldrich.com The catalytic activity of this amine is often linked to its basic and nucleophilic nature, allowing it to influence reaction rates and pathways.
Investigations into Acid-Base Catalysis Mechanisms
One of the primary catalytic roles of N,N-diethylaniline is as an acid-absorbing base. wikipedia.orgwikipedia.org In many organic reactions, acidic byproducts such as hydrogen halides (HCl, HBr, HI) are generated. These acids can inhibit the reaction, protonate sensitive functional groups, or lead to undesirable side reactions. N,N-diethylaniline acts as a "proton scavenger," neutralizing these acids in exothermic reactions to form the corresponding ammonium (B1175870) salt, this compound. noaa.govncert.nic.in This process shifts the reaction equilibrium to favor product formation.
The hydrochloride salt itself, this compound, can function as a mild acid catalyst. For instance, in a patented process, the free base is regenerated from its hydrochloride salt by treatment with ammonia, a stronger base, demonstrating the reversible acid-base equilibrium. google.com An advantage of the diethyl derivative's hydrochloride salt is that it is non-hygroscopic, unlike the corresponding salt of N,N-dimethylaniline, which simplifies handling in laboratory and industrial settings. wikipedia.org
Table 1: Role of N,N-Diethylaniline in Acid-Base Catalysis
| Reaction Type | Role of N,N-Diethylaniline | Byproduct Neutralized | Outcome | Reference |
|---|---|---|---|---|
| Acylation | Acid Scavenger | HCl | Shifts equilibrium, protects amine reactants | ncert.nic.in |
| Alkylation | Acid-Absorbing Base | HI, HBr, HCl | Drives reaction forward | wikipedia.orgwikipedia.org |
Exploration of Nucleophilic Catalysis
The nitrogen atom in N,N-diethylaniline possesses a lone pair of electrons, making it a potent nucleophile and Lewis base. ncert.nic.in This nucleophilicity allows it to initiate or participate in catalytic cycles. While it is a tertiary amine and cannot form amides in the same way as primary or secondary amines, it can attack electrophilic centers to form a reactive, positively charged intermediate. ncert.nic.in
For example, in reactions involving acyl halides, N,N-diethylaniline can act as a nucleophilic catalyst, similar to the well-documented mechanism of 4-dimethylaminopyridine (B28879) (DMAP). The amine attacks the electrophilic carbonyl carbon, displacing the halide and forming a highly reactive N-acyl-N,N-diethylanilinium salt. This intermediate is then more susceptible to attack by a final, weaker nucleophile (like an alcohol), regenerating the N,N-diethylaniline catalyst in the process. The increased electron-donating effect of the two ethyl groups enhances the nucleophilicity of the nitrogen atom compared to aniline (B41778), promoting this catalytic pathway. fiveable.me
Derivatization, Functionalization, and Supramolecular Chemistry of N,4 Diethylaniline Hydrochloride
Advanced Synthetic Pathways to Derivatized N,4-Diethylaniline Structures
The synthesis of N,4-diethylaniline and its derivatives can be achieved through several advanced methods, offering improvements in yield, selectivity, and environmental impact over traditional approaches.
One established method for preparing N,N-diethylaniline involves heating aniline (B41778) hydrochloride with ethanol (B145695) in an autoclave. prepchem.com The resulting mixture of mono- and diethylaniline is then treated with a caustic soda solution and p-toluene sulphonic chloride to separate the diethylaniline, which is finally purified by steam distillation. prepchem.com This process yields approximately 80% of the theoretical product. prepchem.com
More contemporary approaches focus on the N-alkylation of aniline derivatives. jocpr.com A facile and environmentally friendly method utilizes a Palladium/Carbon (Pd/C) catalyst with ammonium (B1175870) formate (B1220265) as a hydrogen donor in an aqueous 2-propanol solvent. jocpr.com This reductive amination reaction with aldehydes proceeds smoothly at room temperature and produces N-ethyl-2,6-diethyl aniline and its derivatives in excellent yields. jocpr.com This method avoids the use of toxic reagents and provides high selectivity for the desired N-alkylated products. jocpr.com
Another significant advancement is the vapor-phase methylation of aniline over specialized catalysts, such as β zeolite molecular sieves or pelleted alumina (B75360) with proprietary additives. researchgate.net These methods operate at lower pressures and without the need for an acid catalyst, which mitigates corrosion issues and the formation of difficult-to-recycle byproducts. researchgate.net Under optimal conditions, these processes can achieve over 99% conversion of aniline with high selectivity for N,N-dimethylaniline. researchgate.net
The synthesis of N,N-diethylaniline borane (B79455) (DEANB) from N,N-diethylaniline hydrochloride and sodium borohydride (B1222165) represents another key synthetic advancement. alfa-chemistry.com This complex is then used in situ for the asymmetric reduction of prochiral ketones. alfa-chemistry.com
The table below summarizes various synthetic pathways to N,N-diethylaniline and its derivatives.
| Method | Reactants | Catalyst/Reagents | Key Features |
| Autoclave Heating | Aniline hydrochloride, Ethanol | p-toluene sulphonic chloride, Caustic soda | High-pressure, high-temperature process. prepchem.com |
| Reductive Amination | 2,6-diethyl aniline, Aldehydes | Pd/C, Ammonium formate | Environmentally benign, high yield at room temperature. jocpr.com |
| Vapor-Phase Methylation | Aniline, Methanol | β zeolite or pelleted alumina | Low-pressure, vapor-phase reaction, avoids acid catalyst. researchgate.net |
| Borane Complex Formation | N,N-diethylaniline hydrochloride, Sodium borohydride | --- | In situ generation for asymmetric reduction. alfa-chemistry.com |
Strategies for Selective Functionalization of the Aromatic Ring and Amine Moiety
Selective functionalization of the aromatic ring and the amine group of N,4-diethylaniline is crucial for tailoring its properties for specific applications.
Aromatic Ring Functionalization:
Electrophilic aromatic substitution is a primary method for functionalizing the benzene (B151609) ring of aniline derivatives. cymitquimica.com For instance, nitration of N,N-dimethylaniline produces tetryl, a nitro-substituted derivative. wikipedia.org The position of substitution is influenced by the reaction conditions. wikipedia.org Another strategy involves the use of organometallic reagents. For example, reaction with butyllithium (B86547) can lead to the lithiation of the aromatic ring, allowing for the introduction of various substituents. wikipedia.org
A more recent approach involves a carbene-initiated prepchem.comaip.org-rearrangement, which allows for para-selective functionalization of alkyl-substituted aromatic rings. nih.gov This method addresses the challenge of differentiating between the electronically and sterically similar C-H bonds on the ring. nih.gov
Amine Moiety Functionalization:
The amine group of N,4-diethylaniline can be selectively functionalized through various reactions. N-alkylation is a common modification, which can be controlled to produce mono- or di-alkylated products. jocpr.com The use of specific catalysts and reaction conditions is key to achieving high selectivity and avoiding the formation of quaternary ammonium salts. jocpr.com For example, copper hydride (CuH) catalyzed N-methylation using paraformaldehyde as a C1 source offers a highly efficient route for selective N-methylation of amines. nih.gov
Reductive alkylation using aldehyde derivatives provides a highly selective method for modifying the N-terminal amines of peptides and proteins. researchgate.net Under mild conditions, this reaction can achieve excellent N-terminal selectivity. researchgate.net
The following table outlines strategies for the selective functionalization of N,4-diethylaniline.
| Functionalization Target | Method | Reagents/Catalyst | Outcome |
| Aromatic Ring | Electrophilic Aromatic Substitution (Nitration) | Nitrating agents | Introduction of nitro groups (e.g., tetryl). wikipedia.org |
| Aromatic Ring | Organometallic Reaction | Butyllithium | Lithiation for further substitution. wikipedia.org |
| Aromatic Ring | Carbene-initiated prepchem.comaip.org-Rearrangement | Carbenes | Para-selective functionalization. nih.gov |
| Amine Moiety | N-Alkylation | Aldehydes, Pd/C | Selective formation of N-alkylated derivatives. jocpr.com |
| Amine Moiety | CuH-Catalyzed N-Methylation | Paraformaldehyde, (CAAC)CuH | Highly efficient and selective N-methylation. nih.gov |
| Amine Moiety | Reductive Alkylation | Aldehyde derivatives | Selective N-terminal functionalization of peptides. researchgate.net |
Formation and Study of Charge-Transfer Complexes
N,N-diethylaniline and its derivatives are known to act as electron donors, forming charge-transfer (CT) complexes with electron acceptors like fullerenes. tib.eursc.orgrsc.org These complexes exhibit unique spectroscopic properties that are influenced by the structure of the donor molecule and the surrounding environment. aip.orgtib.eu
The formation of a ground state charge-transfer complex between researchgate.netfullerene and N,N-diethylaniline has been studied using absorption spectroscopy. rsc.orgrsc.org The energies of the charge-transfer bands are dependent on the inductive, resonance, and polarization effects of the substituents on the aniline derivative, with the resonance effect being dominant. tib.eu These energies show a linear relationship with the electrochemical oxidation potentials of the aniline derivatives. tib.eu
The study of fluorescence quenching in systems like perylene (B46583) and N,N-dimethylaniline provides insights into the kinetics of CT complex formation. aip.org In solvents with low dielectric constants, the formation of an excited-state charge-transfer complex is observed, which can then either emit CT fluorescence, decompose back to its components, or undergo non-radiative decay. aip.org In high-dielectric constant media, the non-radiative decay pathway becomes more significant. aip.org The rate constant for the formation of the CT complex suggests a diffusion-controlled reaction. aip.org
The table below details the characteristics of charge-transfer complexes involving N,N-diethylaniline and its analogs.
| Electron Acceptor | Donor | Key Findings | Methodology |
| researchgate.netFullerene | N,N-diethylaniline | Formation of a ground state charge-transfer complex. rsc.orgrsc.org | Absorption Spectroscopy rsc.orgrsc.org |
| C60 Fullerene | p-substituted dimethylanilines | CT band energies depend on substituent effects, primarily resonance. tib.eu | Electron Absorption Spectroscopy wikipedia.org |
| Perylene (excited state) | N,N-dimethylaniline | Quenching occurs via a CT complex; kinetics depend on solvent dielectric constant. aip.org | Fluorescence Decay Analysis aip.org |
Integration into Advanced Materials and Functional Molecules for Research Purposes
The unique chemical properties of N,4-diethylaniline hydrochloride and its derivatives make them valuable components in the development of advanced materials and functional molecules for a variety of research applications. biosynth.comontosight.ai
N,N-diethylaniline is a key precursor in the synthesis of several commercially important dyes. chemimpex.com For example, its condensation with benzaldehyde (B42025) produces brilliant green, and with formylbenzenedisulfonic acid, it yields Patent Blue VE. chemimpex.com Treatment with phosgene (B1210022) leads to the formation of Ethyl violet. chemimpex.com The ability of N,N-diethylaniline derivatives to participate in these condensation reactions makes them fundamental building blocks in the dye industry. wikipedia.orgchemimpex.com
In the field of optoelectronics, N,N-diethylaniline derivatives are utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net For instance, N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, a boronic acid pinacol (B44631) ester derivative, is a valuable building block for these applications due to its stability and compatibility with various substrates. researchgate.net The optoelectronic properties of dyes based on N1-[4-(Diethylamino)phenyl]-N4,N4-diethyl-N1-(thiophen-2-yl)benzene-1,4-diamine have been investigated for their potential use in dye-sensitized solar cells (DSSCs). bohrium.com
The following table lists some dyes and optoelectronic materials derived from N,N-diethylaniline.
| Material | Precursors | Application |
| Brilliant Green | N,N-diethylaniline, Benzaldehyde | Dye chemimpex.com |
| Patent Blue VE | N,N-diethylaniline, Formylbenzenedisulfonic acid | Dye chemimpex.com |
| Ethyl Violet | N,N-diethylaniline, Phosgene | Dye chemimpex.com |
| OLEDs/OPVs | N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | Optoelectronic Devices researchgate.net |
| DSSC Dyes | N1-[4-(Diethylamino)phenyl]-N4,N4-diethyl-N1-(thiophen-2-yl)benzene-1,4-diamine based dyes | Dye-Sensitized Solar Cells bohrium.com |
The ability of N,4-diethylaniline derivatives to form ordered structures through non-covalent interactions makes them suitable building blocks for supramolecular assemblies. These assemblies can exhibit complex architectures and functionalities.
For example, the self-assembly of structurally diversified ninhydrin-based molecules, which can be derived from aniline derivatives, leads to varied supramolecular structures such as corrugated sheets and helical architectures. nih.gov These assemblies are governed by noncovalent interactions like hydrogen bonding. nih.gov Similarly, (E)-2-ethyl-N-(4-nitrobenzylidene)aniline forms a three-dimensional supramolecular assembly mediated by C—H⋯O hydrogen bonds and nitro⋯π(arene) interactions. mdpi.com
Peptide-tetrapyrrole supramolecular self-assemblies are another area where aniline-like structures can play a role. The covalent and non-covalent association of self-assembling peptides with chromophores can generate long-range ordered architectures with enhanced photochemical properties, suitable for applications in photocatalysis and biosensing.
Advanced Analytical Methodologies for Research Scale Characterization and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Progression Tracking
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique in modern organic chemistry, offering high resolution and sensitivity for the separation, identification, and quantification of individual components within a mixture. For N,4-diethylaniline hydrochloride, reversed-phase HPLC (RP-HPLC) is a commonly applied method for both final product purity assessment and real-time reaction monitoring.
Purity Assessment: In the context of purity assessment, a synthesized batch of this compound is dissolved in a suitable solvent and injected into the HPLC system. The principle of RP-HPLC involves a non-polar stationary phase (often a C18 or C8 alkyl-silica column) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sigmaaldrich.comnih.gov As the mobile phase is pumped through the column, components of the sample interact with the stationary phase to varying degrees.
N,4-diethylaniline, being a relatively non-polar molecule, will have a characteristic retention time under specific conditions (flow rate, mobile phase composition, and temperature). nih.gov Impurities, such as unreacted starting materials (e.g., aniline (B41778), 4-ethylaniline), partially reacted intermediates (e.g., N-ethylaniline), or by-products, will have different polarities and thus different retention times. By integrating the area under each peak in the resulting chromatogram, the relative concentration of each component can be determined, providing a quantitative measure of the purity of the this compound sample. The detector, commonly a UV-Vis spectrophotometer, is set to a wavelength where the aromatic rings of the anilines show strong absorbance, often in the range of 200-280 nm. sigmaaldrich.comsielc.com
Reaction Progression Tracking: HPLC is also an invaluable tool for monitoring the progress of the synthesis of N,4-diethylaniline, for instance, in the diethylation of aniline. Small aliquots can be withdrawn from the reaction mixture at timed intervals, quenched, and analyzed by HPLC. rsc.org This allows researchers to track the disappearance of starting materials and the appearance of the desired product over time. rsc.org This real-time analysis provides crucial data for reaction optimization, helping to determine the ideal reaction time, temperature, and catalyst loading to maximize yield and minimize by-product formation. The development of automated HPLC-MS systems has further enhanced this capability, allowing for unattended and highly reproducible reaction profiling. rsc.org
A typical set of HPLC conditions for the analysis of substituted anilines is detailed in the table below.
| Parameter | Value | Source(s) |
| Column | Reversed-Phase C18 (e.g., 15 cm x 4.6 mm, 5 µm) | sigmaaldrich.comnih.gov |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture | sigmaaldrich.comnih.gov |
| Flow Rate | 1.0 mL/min | sigmaaldrich.comsielc.com |
| Detection | UV at 254 nm | sigmaaldrich.com |
| Column Temperature | 30 °C | sigmaaldrich.comnih.gov |
| Injection Volume | 10 µL | nih.gov |
This table presents a generalized set of parameters. Specific conditions may be optimized for different analytical goals.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements (such as chlorine in a hydrochloride salt) within a chemical compound. This destructive method provides the empirical formula of the substance, which is the simplest whole-number ratio of atoms present. For a newly synthesized batch of this compound, elemental analysis serves as a crucial check of its elemental composition and, by extension, its molecular formula (C₁₀H₁₆ClN). nih.gov
The process involves combusting a small, precisely weighed sample of the purified compound in a stream of oxygen. The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are collected and measured by various detection methods. The chlorine content is typically determined by other means, such as titration after combustion. From the masses of the combustion products, the masses and percentages of C, H, and N in the original sample can be calculated.
The experimentally determined percentages are then compared with the theoretical percentages calculated from the compound's proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's identity and purity. For this compound (C₁₀H₁₆ClN), the theoretical elemental composition is a benchmark against which the synthesized product is measured.
| Element | Theoretical Percentage (%) |
| Carbon (C) | 64.68 |
| Hydrogen (H) | 8.69 |
| Chlorine (Cl) | 19.09 |
| Nitrogen (N) | 7.54 |
Theoretical values are calculated based on the molecular formula C₁₀H₁₆ClN and atomic masses C=12.01, H=1.01, Cl=35 .45, N=14.01.
Any significant deviation from these theoretical values would suggest the presence of impurities, residual solvent, or that the incorrect compound was synthesized. Therefore, elemental analysis, in conjunction with spectroscopic methods like NMR and IR, and chromatographic techniques like HPLC, forms a comprehensive suite of tools for the rigorous characterization of this compound at the research scale.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
